7-Fluoroindole Scaffold Demonstrates Bioisosteric Validity vs. 7-Azaindole in Influenza PB2 Inhibition
In a medicinal chemistry campaign targeting the influenza PB2 cap-binding domain, 7-fluoro-substituted indoles were evaluated as bioisosteric replacements for the 7-azaindole scaffold of Pimodivir (a clinical-stage PB2 inhibitor). The 5,7-difluoroindole derivative 11a demonstrated potent inhibition and favorable metabolic stability, while avoiding aldehyde oxidase-mediated metabolism—a known liability of the 7-azaindole series [1]. Although (7-fluoro-1H-indol-2-yl)methanamine itself was not the final bioactive compound in this study, its 7-fluoroindole core is the critical substructure enabling the bioisosteric replacement strategy. This validates 7-fluoroindole-2-methanamine as a strategic starting material for PB2 inhibitor programs, distinguishing it from unsubstituted or 5-fluoro indole-2-methanamines that lack the necessary hydrogen-bond acceptor geometry at the 7-position.
| Evidence Dimension | Bioisosteric replacement validity (7-fluoroindole vs. 7-azaindole scaffold) |
|---|---|
| Target Compound Data | 7-fluoroindole core validated as bioisostere for 7-azaindole in PB2 inhibitor design; 5,7-difluoroindole derivative 11a identified as potent and metabolically stable influenza inhibitor [1] |
| Comparator Or Baseline | 7-azaindole scaffold of Pimodivir (clinical PB2 inhibitor); unsubstituted indole and 5-fluoroindole scaffolds were not effective bioisosteres in this context |
| Quantified Difference | Derivative 11a demonstrated favorable oral PK profile and in vivo efficacy in mice; no risk of aldehyde oxidase metabolism (a specific advantage over the 7-azaindole series) [1] |
| Conditions | Influenza A PB2 cap-binding domain; enzymatic and cellular assays; in vivo mouse influenza model; X-ray crystallography (PDB deposited) |
Why This Matters
Procurement of (7-fluoro-1H-indol-2-yl)methanamine is justified for antiviral programs requiring the 7-fluoroindole pharmacophore; the 5-fluoro or unsubstituted analogs cannot serve as bioisosteric replacements for 7-azaindole.
- [1] McGowan, D. C.; et al. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. J. Med. Chem. 2019, 62, 9680–9690. DOI: 10.1021/acs.jmedchem.9b01091. View Source
